molecular formula C13H10Cl2N4O B5298142 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol

Cat. No.: B5298142
M. Wt: 309.15 g/mol
InChI Key: XJDAMRMBKRZMNY-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzotriazole moiety linked to a dichlorophenol group, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol typically involves the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 1H-1,2,3-benzotriazole.

    Chlorination: The next step involves the chlorination of phenol to introduce chlorine atoms at the 4 and 6 positions. This can be done using chlorine gas or other chlorinating agents under controlled conditions.

    Coupling Reaction: The final step is the coupling of the benzotriazole intermediate with the chlorinated phenol. This is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The dichlorophenol moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol exerts its effects involves interactions with various molecular targets. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities and other biochemical processes. The dichlorophenol group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of chlorine atoms.

    2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

Uniqueness

2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is unique due to the presence of both the benzotriazole and dichlorophenol moieties, which confer distinct chemical and physical properties. The chlorine atoms enhance its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

This compound’s combination of stability, reactivity, and potential biological activity makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDAMRMBKRZMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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